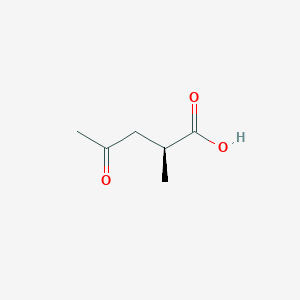
Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI)
Description
Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) is an organic compound with the molecular formula C6H10O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Properties
CAS No. |
148493-16-7 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(2S)-2-methyl-4-oxopentanoic acid |
InChI |
InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
UZTJTTKEYGHTNM-BYPYZUCNSA-N |
SMILES |
CC(CC(=O)C)C(=O)O |
Isomeric SMILES |
C[C@@H](CC(=O)C)C(=O)O |
Canonical SMILES |
CC(CC(=O)C)C(=O)O |
Synonyms |
Pentanoic acid, 2-methyl-4-oxo-, (2S)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) can be synthesized through several methods. One common approach involves the oxidation of (S)-2-methyl-4-hydroxyvaleric acid using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) can be produced through the fermentation of specific microorganisms that are capable of converting suitable substrates into the desired product. This biotechnological approach is advantageous due to its sustainability and potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce (S)-2-methyl-4-oxopentanoic acid.
Reduction: Reduction reactions can convert it into (S)-2-methyl-4-hydroxyvaleric acid.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: (S)-2-Methyl-4-oxopentanoic acid.
Reduction: (S)-2-Methyl-4-hydroxyvaleric acid.
Substitution: Products depend on the specific nucleophile used.
Scientific Research Applications
Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors, influencing cellular processes and biochemical pathways.
Comparison with Similar Compounds
®-2-Methyl-4-oxovaleric acid: The enantiomer of Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) with similar chemical properties but different biological activities.
2-Methyl-4-oxopentanoic acid: A structurally similar compound with a different functional group arrangement.
4-Oxovaleric acid: A related compound with a similar backbone but lacking the methyl group.
Uniqueness: Pentanoic acid, 2-methyl-4-oxo-, (2S)-(9CI) is unique due to its specific chiral configuration, which imparts distinct biological activities and interactions compared to its enantiomer and other similar compounds. Its specific three-dimensional arrangement allows it to interact selectively with biological targets, making it valuable in research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


